Mal-PEG2-NHS

Catalog No.
S12272726
CAS No.
M.F
C14H16N2O8
M. Wt
340.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mal-PEG2-NHS

Product Name

Mal-PEG2-NHS

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]acetate

Molecular Formula

C14H16N2O8

Molecular Weight

340.28 g/mol

InChI

InChI=1S/C14H16N2O8/c17-10-1-2-11(18)15(10)5-6-22-7-8-23-9-14(21)24-16-12(19)3-4-13(16)20/h1-2H,3-9H2

InChI Key

HLLLISBRYDGYSK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCN2C(=O)C=CC2=O

Mal-PEG2-NHS (Maleimide-Polyethylene Glycol 2-N-Hydroxysuccinimide) is a water-soluble heterobifunctional crosslinker that features both a maleimide group and an N-hydroxysuccinimide ester. This compound is designed for bioconjugation applications, allowing for the covalent attachment of biomolecules containing primary amines and thiol groups. The maleimide group specifically reacts with sulfhydryl groups, while the N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds .

The reactivity of Mal-PEG2-NHS is characterized by two key reactions:

  • Reaction with Primary Amines: At a pH range of 7-9, the N-hydroxysuccinimide ester reacts with primary amines to form amide bonds. This reaction is crucial for linking proteins or other biomolecules containing amine groups .
  • Reaction with Thiol Groups: The maleimide group reacts with free thiol groups at a pH of 6.5-7.5, forming stable thioether bonds. This specificity allows for targeted conjugation to proteins or peptides that contain cysteine residues .

Mal-PEG2-NHS exhibits significant utility in biological applications, particularly in the development of targeted therapies and diagnostics. Its ability to selectively conjugate biomolecules enhances the stability and efficacy of therapeutic agents. The compound is often employed in the preparation of antibody-drug conjugates, where it facilitates the delivery of cytotoxic drugs specifically to cancer cells .

The synthesis of Mal-PEG2-NHS typically involves the following steps:

  • Preparation of Maleimide-PEG: Polyethylene glycol is reacted with maleic anhydride to introduce the maleimide functional group.
  • Formation of N-Hydroxysuccinimide Ester: The maleimide-PEG compound is then reacted with N-hydroxysuccinimide in the presence of a coupling agent, resulting in the formation of Mal-PEG2-NHS .

This synthetic route allows for the production of high-purity Mal-PEG2-NHS suitable for research and therapeutic applications.

Mal-PEG2-NHS is widely used in various fields, including:

  • Bioconjugation: It serves as a crosslinker for attaching proteins, peptides, or small molecules to other biomolecules.
  • Drug Delivery Systems: The compound is utilized in creating targeted drug delivery systems, particularly in cancer therapy.
  • Diagnostics: It aids in developing assays where specific targeting of biomolecules is required .

Studies have demonstrated that Mal-PEG2-NHS effectively facilitates the conjugation of various biomolecules without significantly altering their biological activity. Interaction studies often focus on evaluating the stability and specificity of the conjugates formed using this crosslinker. For instance, conjugates formed with Mal-PEG2-NHS have shown enhanced stability in serum compared to non-conjugated counterparts, indicating its potential for improving pharmacokinetic properties .

Several compounds exhibit similar functionalities to Mal-PEG2-NHS, including:

Compound NameFunctional GroupsUnique Features
Mal-PEG4-NHSMaleimide, N-hydroxysuccinimideLonger PEG chain enhances solubility and flexibility
Mal-PEG8-NHSMaleimide, N-hydroxysuccinimideIncreased hydrophilicity and reduced aggregation
Mal-PEG2-Val-Cit-PAB-PNPMaleimide, Valine, CitrullineIncorporates peptide bonds for enhanced targeting
Mal-amido-PEG2-NHSMaleimide, AmidoOffers additional functionalization options

Mal-PEG2-NHS stands out due to its balanced hydrophilicity and reactivity profile, making it particularly suitable for applications requiring precise bioconjugation without compromising biomolecule integrity .

XLogP3

-1.8

Hydrogen Bond Acceptor Count

8

Exact Mass

340.09066547 g/mol

Monoisotopic Mass

340.09066547 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-09

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